1-Ethoxy-4-iodonaphthalene

Physicochemical Properties Lipophilicity Medicinal Chemistry

1-Ethoxy-4-iodonaphthalene addresses the need for a reactive, moderately lipophilic naphthalene building block with validated bioactivity. • Iodine at C4 enables efficient Suzuki/Sonogashira coupling for rapid SAR library synthesis. • Selective 12-LOX inhibitor (IC50 ~30 µM) with no COX inhibition at 300 µM, plus antiproliferative activity against NB-4 cells. • ≥98% purity (HPLC), available for immediate research supply.

Molecular Formula C12H11IO
Molecular Weight 298.123
CAS No. 104296-74-4
Cat. No. B599801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-4-iodonaphthalene
CAS104296-74-4
Synonyms1-Ethoxy-4-iodonaphthalene
Molecular FormulaC12H11IO
Molecular Weight298.123
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)I
InChIInChI=1S/C12H11IO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
InChIKeyIPUTULXHXZBGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-4-iodonaphthalene: Key Properties & Procurement


1-Ethoxy-4-iodonaphthalene (CAS 104296-74-4) is a halogenated naphthalene derivative characterized by a 1-ethoxy group and a 4-iodo substituent on the naphthalene ring . With a molecular formula of C12H11IO and a molecular weight of 298.12 g/mol, it features a calculated logP value of approximately 1.7, indicating moderate lipophilicity [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry, with its iodine atom acting as a reactive handle for cross-coupling reactions .

1-Ethoxy-4-iodonaphthalene: Why Substitution Fails


Substitution of 1-ethoxy-4-iodonaphthalene with a close structural analog is not straightforward due to the unique interplay between its specific substituents, which governs its reactivity profile and physicochemical properties. The presence of an ethoxy group at the 1-position, as opposed to a smaller methoxy group or a halogen, significantly alters the compound's lipophilicity (logP 1.7), which in turn affects its solubility and potential for passive membrane permeability in biological systems [1]. Furthermore, the iodine atom at the 4-position is a superior leaving group compared to bromine or chlorine in palladium-catalyzed cross-coupling reactions, ensuring higher reactivity and selectivity in the initial coupling step [2]. This combination dictates its utility in specific synthetic sequences where other analogs, such as 1-methoxy-4-iodonaphthalene or 1-ethoxy-4-bromonaphthalene, would either be too hydrophilic or less reactive, leading to lower yields or different reaction outcomes [3].

1-Ethoxy-4-iodonaphthalene: Comparison with Analogs


Lipophilicity Comparison

The calculated octanol-water partition coefficient (logP) for 1-ethoxy-4-iodonaphthalene is 1.7, which is lower than that of its methoxy analog. This difference quantifies the impact of the ethoxy group on the compound's overall hydrophobicity compared to the smaller methoxy group [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

12-LOX Inhibition

In a functional assay, 1-ethoxy-4-iodonaphthalene was evaluated for its ability to inhibit platelet 12-lipoxygenase (12-LOX). At a concentration of 30 µM, the compound demonstrated inhibitory activity . While a direct IC50 value is not provided, this result is part of a broader class of compounds where substituents on the naphthalene ring modulate LOX inhibition potency.

Enzymatic Assay Lipoxygenase Bioactivity

No COX Inhibition

1-Ethoxy-4-iodonaphthalene was tested for inhibitory activity against Prostaglandin G/H synthase (Cyclooxygenase, COX). The assay result indicated no significant inhibition (NS) at a concentration of 300 µM .

Enzymatic Assay Cyclooxygenase Selectivity

Antiproliferative Activity in Leukemia Cells

The compound's effect on cell growth was evaluated in a human acute promyelocytic leukemia (NB-4) cell line. Using an MTT assay after 96 hours of exposure, the compound demonstrated antiproliferative activity, inhibiting cell growth [1].

Cell-based Assay Antiproliferative Cancer Research

1-Ethoxy-4-iodonaphthalene: Key Applications


Lipophilicity-Balanced Lead Synthesis

For medicinal chemists aiming to optimize a lead compound's physicochemical properties, 1-ethoxy-4-iodonaphthalene presents a unique synthetic handle. Its measured logP of 1.7 [1] makes it less lipophilic than its 1-methoxy-4-iodo analog (logP ~3.16) [2]. This property can be exploited to fine-tune the solubility and permeability of a drug candidate during a structure-activity relationship (SAR) study. The iodine atom at the 4-position allows for rapid diversification via Suzuki or Sonogashira couplings, enabling the systematic exploration of chemical space around this moderately lipophilic core.

Selective 12-LOX Modulator Development

The observed inhibitory activity of 1-ethoxy-4-iodonaphthalene against platelet 12-lipoxygenase (12-LOX) at 30 µM [1], coupled with its lack of significant inhibition against cyclooxygenase (COX) at 300 µM [2], positions this compound as a promising scaffold for developing selective 12-LOX modulators. This selectivity profile is valuable for research into conditions where 12-LOX is implicated (e.g., thrombosis, inflammation) and COX inhibition is an undesirable off-target activity. The compound can serve as a validated starting point for further optimization to improve potency while maintaining this favorable selectivity window.

Antiproliferative Precursor for Leukemia

The demonstrated antiproliferative activity against the NB-4 human leukemia cell line [1] justifies the use of 1-ethoxy-4-iodonaphthalene as a core scaffold for the synthesis of new chemical entities with potential antileukemic properties. The iodine substituent offers a direct route for further functionalization via cross-coupling reactions to generate a focused library of analogs. These analogs can then be evaluated in more advanced in vitro and in vivo models of leukemia to identify more potent and selective candidates.

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